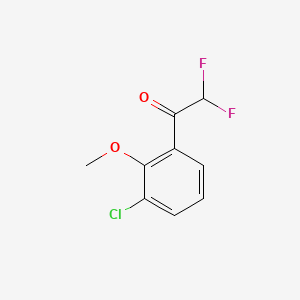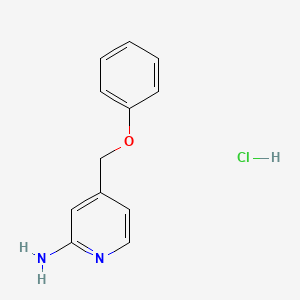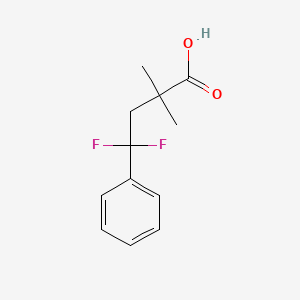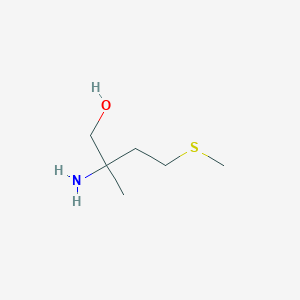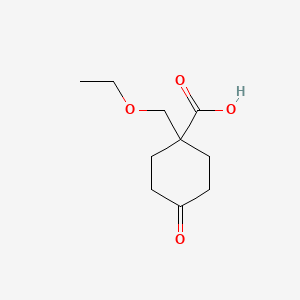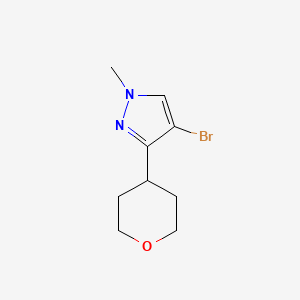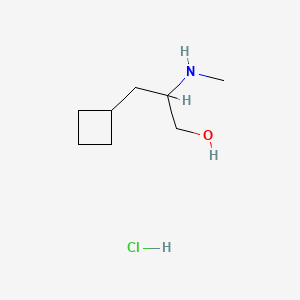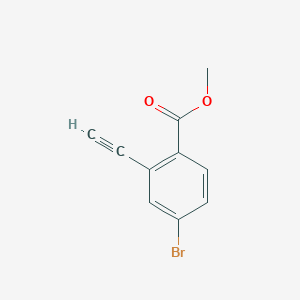
Methyl 4-bromo-2-ethynylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-bromo-2-ethynylbenzoate: is an organic compound with the molecular formula C10H7BrO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2 on the benzene ring are replaced by a bromine atom and an ethynyl group, respectively. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis of methyl 4-bromo-2-ethynylbenzoate typically begins with the bromination of methyl benzoate. This reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3) to selectively introduce a bromine atom at the para position.
Ethynylation: The next step involves the introduction of the ethynyl group. This can be achieved through a Sonogashira coupling reaction, where the brominated intermediate reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Methyl 4-bromo-2-ethynylbenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The ethynyl group can be oxidized to form various carbonyl compounds or reduced to form alkenes or alkanes.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira coupling to form larger conjugated systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
- Substituted benzoates, carbonyl compounds, alkenes, and alkanes depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Methyl 4-bromo-2-ethynylbenzoate is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential biological activities, including anti-cancer and anti-inflammatory properties.
Industry:
Material Science: It is used in the synthesis of polymers and advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of methyl 4-bromo-2-ethynylbenzoate in chemical reactions involves the activation of the benzene ring and the ethynyl group. The bromine atom serves as a leaving group in substitution reactions, while the ethynyl group can participate in various coupling reactions. The molecular targets and pathways depend on the specific application and the nature of the reaction.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-ethynylbenzoate: Lacks the bromine atom but has similar reactivity due to the ethynyl group.
Methyl 4-bromobenzoate: Lacks the ethynyl group but can undergo similar substitution reactions.
Methyl 2-ethynylbenzoate: The ethynyl group is at a different position, affecting its reactivity and applications.
Uniqueness: Methyl 4-bromo-2-ethynylbenzoate is unique due to the presence of both the bromine and ethynyl groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C10H7BrO2 |
|---|---|
Molekulargewicht |
239.06 g/mol |
IUPAC-Name |
methyl 4-bromo-2-ethynylbenzoate |
InChI |
InChI=1S/C10H7BrO2/c1-3-7-6-8(11)4-5-9(7)10(12)13-2/h1,4-6H,2H3 |
InChI-Schlüssel |
NUHIQTXVGMRMTJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C=C1)Br)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




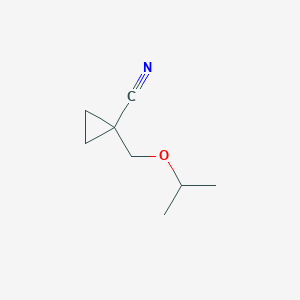
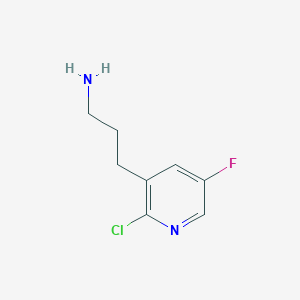
![5-[3-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13608419.png)


